molecular formula C21H20N2O B5767186 N-benzyl-2-(4-methylphenyl)-N-2-pyridinylacetamide

N-benzyl-2-(4-methylphenyl)-N-2-pyridinylacetamide

Cat. No. B5767186
M. Wt: 316.4 g/mol
InChI Key: RAWBOVYRTDSPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(4-methylphenyl)-N-2-pyridinylacetamide, commonly known as BMA-155, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMA-155 is a small molecule that belongs to the class of N-acylpyridine derivatives.

Mechanism of Action

The mechanism of action of BMA-155 is not fully understood. However, it has been shown to interact with the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling, protein kinase C activity, and cell survival. BMA-155 has been shown to modulate the activity of the sigma-1 receptor, which may contribute to its neuroprotective and anticancer effects.
Biochemical and Physiological Effects:
BMA-155 has been shown to have various biochemical and physiological effects. In vitro studies have shown that BMA-155 can inhibit the growth of cancer cells, induce apoptosis, and enhance synaptic plasticity. In vivo studies have shown that BMA-155 can improve cognitive function, reduce neuroinflammation, and protect against ischemic brain injury.

Advantages and Limitations for Lab Experiments

BMA-155 has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has a high yield, which makes it cost-effective. It has also been shown to have potent biological activity, which makes it an attractive candidate for drug development. However, there are also some limitations to using BMA-155 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types. Additionally, its potential toxicity and side effects need to be further investigated.

Future Directions

There are several future directions for the research on BMA-155. One direction is to further investigate its mechanism of action and its effects on different cell types. Another direction is to optimize its pharmacological properties, such as its bioavailability, half-life, and specificity. Additionally, more studies are needed to investigate its potential applications in various diseases, including neurodegenerative diseases and cancer. Finally, the development of BMA-155 analogs with improved efficacy and safety profiles may lead to the discovery of novel drug candidates.

Synthesis Methods

The synthesis of BMA-155 involves the reaction of 2-bromoacetophenone with benzylamine, followed by the reaction of the resulting product with 4-methylpyridine-2-amine. The final product is obtained after purification through column chromatography. The synthesis of BMA-155 is a straightforward process, and the yield is high.

Scientific Research Applications

BMA-155 has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, BMA-155 has been shown to have potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. In neuroscience, BMA-155 has been shown to have neuroprotective effects and to enhance synaptic plasticity. In cancer research, BMA-155 has been shown to inhibit the growth of cancer cells and to induce apoptosis.

properties

IUPAC Name

N-benzyl-2-(4-methylphenyl)-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c1-17-10-12-18(13-11-17)15-21(24)23(20-9-5-6-14-22-20)16-19-7-3-2-4-8-19/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWBOVYRTDSPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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